molecular formula C13H26ClN3O B1532266 N,N-dimethyl-4-(piperidin-1-yl)piperidine-4-carboxamide hydrochloride CAS No. 945833-81-8

N,N-dimethyl-4-(piperidin-1-yl)piperidine-4-carboxamide hydrochloride

Cat. No. B1532266
M. Wt: 275.82 g/mol
InChI Key: ZSGWTPOAUJRRGX-UHFFFAOYSA-N
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Description

“N,N-dimethyl-4-(piperidin-1-yl)piperidine-4-carboxamide hydrochloride” is a chemical compound. It’s a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .

Scientific Research Applications

Allosteric Modulation of CB1 Receptors

Research on indole-2-carboxamides, a related class of compounds, has highlighted the importance of specific structural elements for allosteric modulation of the cannabinoid type 1 receptor (CB1). Key structural requirements include chain length, electron withdrawing groups, and amino substituents that significantly impact binding affinity and cooperativity, leading to the identification of potent CB1 allosteric modulators. These findings underscore the potential of structural analogues for therapeutic targeting of CB1 receptors (Khurana et al., 2014).

Synthetic Processes and Neuropharmacological Investigations

Another study presented a scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor. This compound, under investigation for treating central nervous system disorders, exemplifies the application of chemical synthesis techniques in developing potential therapeutic agents (Wei et al., 2016).

Cannabinoid Receptor Antagonists

Research into N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has provided insights into the molecular interaction with the CB1 cannabinoid receptor. The study explored conformational analyses and comparative molecular field analysis (CoMFA) to understand the binding interactions, highlighting the role of specific structural features in cannabinoid receptor antagonism (Shim et al., 2002).

Future Directions

Piperidine derivatives are being utilized in different therapeutic applications and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “N,N-dimethyl-4-(piperidin-1-yl)piperidine-4-carboxamide hydrochloride” and other piperidine derivatives will continue to be an area of interest in future research.

properties

IUPAC Name

N,N-dimethyl-4-piperidin-1-ylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O.ClH/c1-15(2)12(17)13(6-8-14-9-7-13)16-10-4-3-5-11-16;/h14H,3-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGWTPOAUJRRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1(CCNCC1)N2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-(piperidin-1-yl)piperidine-4-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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